molecular formula C23H27N3O2S B6423494 N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide CAS No. 622800-25-3

N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B6423494
CAS No.: 622800-25-3
M. Wt: 409.5 g/mol
InChI Key: SJWVXNOEGXRROR-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a 4-methylpiperazine-phenylmethyl group and a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-phenylmethyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-16-17(2)29-23(24-22(27)19-10-7-15-28-19)20(16)21(18-8-5-4-6-9-18)26-13-11-25(3)12-14-26/h4-10,15,21H,11-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWVXNOEGXRROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Biochemical Pathways

The compound’s interaction with tyrosine kinases affects various biochemical pathways. By inhibiting these enzymes, the compound can disrupt the signaling pathways that regulate cell division and growth. This disruption can lead to the inhibition of tumor growth and proliferation.

Result of Action

The result of the compound’s action is the inhibition of cell division and growth, particularly in cancer cells. By binding to and inhibiting tyrosine kinases, the compound disrupts the cellular processes regulated by these enzymes. This disruption can lead to the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Piperazine-carboxamide derivatives typically exhibit high melting points (>200°C), as seen in Compounds 34 (239–240°C) and 36 (226–228°C) . This trend suggests that the target compound may also display thermal stability due to hydrogen bonding from the carboxamide and piperazine groups.
  • Solubility : The presence of polar groups (e.g., piperazine, hydroxyl) in analogs like Compound 34 enhances solubility in polar solvents (e.g., MeOH, EtOH), whereas hydrophobic substituents (e.g., phenylmethyl in the target compound) may reduce aqueous solubility .

Pharmacological Potential

While biological data for the target compound are unavailable, structurally related molecules exhibit receptor-binding profiles:

  • Piperazine Derivatives : Compounds 34–37 () target serotonin or dopamine receptors due to their piperazine-aryl motifs, a feature shared with the target compound .
  • Furan-Carboxamides : AZ331 and AZ257 () demonstrate antidiabetic and antimicrobial activities, suggesting that the furan-2-carboxamide group in the target compound may confer similar bioactivity .

Key Structural Differences and Implications

  • Heterocyclic Core : Replacing benzofuran (Compound 34) with thiophene (target compound) could alter electronic properties and binding affinity due to sulfur’s electronegativity.
  • Substituent Effects : The 4-methylpiperazine group in the target compound may enhance metabolic stability compared to 2-methoxyphenyl-substituted analogs (Compounds 34–37) .

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